4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a benzothiophene moiety, and functional groups that contribute to its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiophene core, followed by the introduction of the chloro and carboxylate groups. The final steps involve the formation of the imino and methoxyphenyl groups under specific reaction conditions, such as controlled temperature and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and solvent combinations can enhance the reaction rates and selectivity, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the imino group or other reducible moieties.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiophene derivatives.
Scientific Research Applications
4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: A compound with a thiazole ring and phenoxy acetic acid moiety.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Properties
IUPAC Name |
[4-[[4-(diethylamino)phenyl]iminomethyl]-2-methoxyphenyl] 3-chloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3S/c1-4-30(5-2)20-13-11-19(12-14-20)29-17-18-10-15-22(23(16-18)32-3)33-27(31)26-25(28)21-8-6-7-9-24(21)34-26/h6-17H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNJWZNPSBORSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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